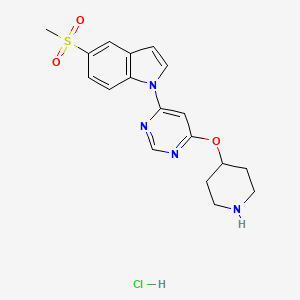
5-(methylsulfonyl)-1-(6-(piperidin-4-yloxy)pyrimidin-4-yl)-1H-indole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methylsulfonyl)-1-(6-(piperidin-4-yloxy)pyrimidin-4-yl)-1H-indole hydrochloride is a synthetic organic compound often used in chemical and biological research. Its structure features an indole core, a piperidinyl side chain, and sulfonyl groups, making it an intriguing candidate for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, beginning with the construction of the indole core. Key steps often include:
Formation of Indole Core: : Utilization of Fischer indole synthesis, where phenylhydrazine derivatives react with ketones or aldehydes under acidic conditions.
Pyrimidinyl Substitution: : Incorporation of the pyrimidinyl ring through nucleophilic aromatic substitution, typically involving halopyrimidines and appropriate nucleophiles.
Piperidinyl Addition: : Addition of a piperidinyl group via a substitution reaction.
Sulfonyl Group Addition: : Introduction of methylsulfonyl group under sulfonylation conditions, often using reagents like methylsulfonyl chloride in the presence of bases.
Industrial Production Methods: In an industrial setting, the compound is produced using scalable processes, which include optimized reaction conditions for high yields and purity. Continuous flow synthesis and automated systems may be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions:
Oxidation: : The compound may undergo oxidation reactions, particularly at the piperidinyl and indole moieties.
Reduction: : Reduction reactions can modify functional groups, such as converting sulfonyl groups into thiols under specific conditions.
Substitution: : Various substitution reactions can occur, especially at positions on the pyrimidinyl and indole rings.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide, or other peroxides.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride.
Substitution Reactions: : Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed: Products from these reactions typically include modified versions of the original compound, with changes in functional groups leading to derivatives with potential new applications.
科学研究应用
Chemistry:
Catalysis: : As a ligand in metal-catalyzed reactions, potentially influencing selectivity and efficiency.
Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
Enzyme Inhibition: : May act as an inhibitor for specific enzymes, useful in studying metabolic pathways.
Drug Development:
Material Science: : Could be used in creating new materials with unique properties due to its complex structure.
作用机制
Molecular Targets and Pathways: The compound's mechanism of action may involve binding to specific protein or enzyme active sites, altering their activity. Pathways influenced could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Comparison: Compared to similar indole-based compounds, 5-(methylsulfonyl)-1-(6-(piperidin-4-yloxy)pyrimidin-4-yl)-1H-indole hydrochloride stands out due to its unique substitution pattern and functional groups, which can influence its reactivity and interactions.
Similar Compounds:Indole Derivatives: : Compounds like indole-3-carbinol or indomethacin.
Pyrimidine Analogues: : Such as 4-chloropyrimidine or 2,4-diaminopyrimidine.
And there you have it—an in-depth look at this compound. It’s a mouthful, but science rarely makes things simple, does it?
属性
分子式 |
C18H21ClN4O3S |
|---|---|
分子量 |
408.9 g/mol |
IUPAC 名称 |
5-methylsulfonyl-1-(6-piperidin-4-yloxypyrimidin-4-yl)indole;hydrochloride |
InChI |
InChI=1S/C18H20N4O3S.ClH/c1-26(23,24)15-2-3-16-13(10-15)6-9-22(16)17-11-18(21-12-20-17)25-14-4-7-19-8-5-14;/h2-3,6,9-12,14,19H,4-5,7-8H2,1H3;1H |
InChI 键 |
ZCCGLFCHHKCLMB-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C=C2)C3=CC(=NC=N3)OC4CCNCC4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















